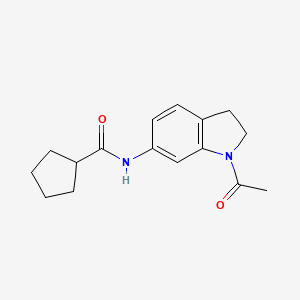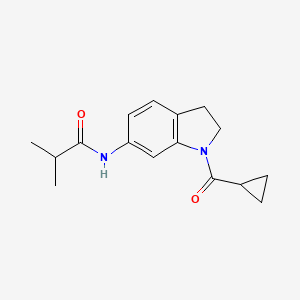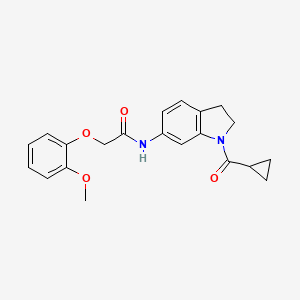
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide” is a small molecule that has been studied for its potential pharmacological properties . It has been characterized as an antagonist of the Neuropeptide Y Y2 receptor . This compound has shown to inhibit the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus .
Wirkmechanismus
Target of Action
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide, also known as CCG-347106 or F5098-0999, is a novel compound that primarily targets the Neuropeptide Y Y2 receptor (Y2) . The Y2 receptor is a G-protein coupled receptor involved in various physiological processes, including food intake, anxiety, and circadian rhythms.
Mode of Action
CCG-347106 acts as an antagonist at the Y2 receptor, inhibiting the binding of peptide YY (PYY) to the receptor . This interaction results in the inhibition of PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate binding ([35S]GTPγS) in cells, indicating a decrease in receptor activation .
Pharmacokinetics
It has been observed that after intraperitoneal administration in rats, ccg-347106 penetrates into the brain and occupies y2 receptor binding sites as revealed by ex vivo receptor autoradiography .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole in laboratory experiments include its high potency and selectivity for the 5-HT2A receptor. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole is relatively easy to synthesize and is stable in aqueous solutions. However, the main limitation of using N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole in laboratory experiments is that it is not approved for human use and thus cannot be used in clinical trials.
Zukünftige Richtungen
The potential therapeutic applications of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole are still being explored. Possible future directions for research include the investigation of its potential as an agonist of the 5-HT2A receptor for the treatment of neurological and psychiatric disorders, such as depression, schizophrenia, and Alzheimer’s disease. In addition, further research is needed to explore the potential of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole as a modulator of the glutamate and GABA neurotransmitter systems. Finally, further research is needed to explore the potential of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole as an anti-inflammatory and anti-cancer agent.
Synthesemethoden
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole begins with the reaction of 1-acetyl-2,3-dihydro-1H-indole-6-carboxylic acid with cyclopentanecarboxylic acid. This reaction results in the formation of the desired N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole product. The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole is relatively simple and can be completed in a few steps.
Wissenschaftliche Forschungsanwendungen
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole has been studied extensively for its potential therapeutic applications. In particular, it has been investigated for its potential to act as an agonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. In addition, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamidezole has been studied for its potential to modulate the activity of the glutamate and GABA neurotransmitter systems, which are involved in the regulation of emotion and cognition.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(19)18-9-8-12-6-7-14(10-15(12)18)17-16(20)13-4-2-3-5-13/h6-7,10,13H,2-5,8-9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJKOFWSMFATKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














